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Compound of Interest

Compound Name: 1-Pyrrolidinecarbonyl chloride

CAS No.: 1192-63-8

Cat. No.: B072910

Get Quote

Executive Summary & Chemical Identity
1-Pyrrolidinecarbonyl chloride (CAS: 1192-63-8) serves as a critical electrophilic

carbamoylating reagent in drug discovery, particularly in the synthesis of peptidomimetics and

urea derivatives (e.g., integrin antagonists). Its utility is defined by the high reactivity of the

carbamoyl chloride moiety. However, this same reactivity presents significant challenges in

mass spectrometry (MS) analysis.

This guide provides a definitive protocol for the MS characterization of 1-pyrrolidinecarbonyl
chloride. It moves beyond basic spectral listing to explain the causality of fragmentation and

the prevention of common analytical artifacts that lead to false-negative results in purity

assessments.
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Property Specification

Formula

Molecular Weight 133.58 g/mol

Monoisotopic Mass
133.03 Da (

)

Key Functional Group
Carbamoyl Chloride (

)

Reactivity Class Electrophile / Moisture Sensitive

Experimental Methodology: The "Aprotic" Standard
The most common failure mode in analyzing this compound is solvolysis. The carbamoyl

chloride bond is highly susceptible to nucleophilic attack by protic solvents, converting the

analyte into a carbamate or amine salt before it even reaches the detector.

Sample Preparation Protocol (Self-Validating)
To ensure the spectrum represents the reagent and not a degradation product, follow this strict

aprotic protocol:

Solvent Selection: Use Dichloromethane (DCM) or Anhydrous Acetonitrile (MeCN).

Critical Control:ABSOLUTELY NO Methanol or Ethanol. (See Section 4: Artifact Analysis).

Concentration: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL for GC-MS injection.

Vial Handling: Use silanized glass vials to prevent surface adsorption. Analyze immediately

upon dilution.

Instrument Conditions (GC-MS)
Ionization: Electron Ionization (EI) at 70 eV.

Inlet Temperature: 200°C (Keep strictly below 220°C to prevent thermal degradation).
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Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Mass Spectral Analysis & Fragmentation Logic
The EI mass spectrum of 1-pyrrolidinecarbonyl chloride is characterized by a distinct

"Chlorine Signature" and a dominant acylium ion pathway.

The Molecular Ion Cluster (m/z 133 & 135)
The presence of a single chlorine atom dictates the molecular ion appearance.

m/z 133 (M+•): Represents the

isotopologue.

m/z 135 (M+2): Represents the

isotopologue.

Diagnostic Ratio: The intensity ratio of 133:135 is approximately 3:1.

Validation Check: If this 3:1 ratio is absent, the chlorine has been lost (hydrolysis) or

displaced (solvolysis).

Primary Fragmentation: Alpha-Cleavage
The base peak and major fragments arise from the cleavage of the weak C-Cl bond, driven by

the resonance stability of the resulting acylium ion.

Formation of the Acylium Ion (m/z 98): The radical cation (M+•) undergoes

-cleavage, expelling a chlorine radical (Cl•). The charge is retained on the carbonyl carbon,
stabilized by the adjacent nitrogen lone pair.

Significance: This is the diagnostic peak for the intact carbamoyl group.

Decarbonylation to Pyrrolidinium (m/z 70): The acylium ion (m/z 98) ejects a neutral carbon

monoxide (CO) molecule.
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Result: A pyrrolidinium cation (

), often accompanied by m/z 71 (protonated form or rearrangement) and ring fragments at
m/z 55/56.

Fragmentation Pathway Diagram
The following diagram maps the causal relationships between the molecular ion and its

fragments.
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Figure 1: EI Fragmentation pathway of 1-Pyrrolidinecarbonyl chloride showing the transition

from the chlorinated molecular ion to the stable acylium species.[1][2]
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Interpretation & Troubleshooting: The "Methanol
Trap"
The most critical insight for researchers is distinguishing the target compound from its artifacts.

The Solvolysis Artifact
If the sample is dissolved in Methanol (MeOH), the chlorine is rapidly displaced by a methoxy

group.

Reaction:

Observed Spectrum:

Missing: m/z 133/135 cluster.

New Peak: m/z 129 (Methyl pyrrolidine-1-carboxylate).

Conclusion: The sample is not impure; the method was flawed.

Summary of Diagnostic Ions
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m/z Value Ion Identity Origin/Mechanism Relative Intensity

133
(

)

Molecular Ion Moderate

135
(

)

Isotope Peak ~33% of m/z 133

98
Acylium Ion (Loss of

Cl)
High / Base

70
Pyrrolidinium (Loss of

CO)
High

55/56 Ring Fragmentation Moderate

36/38
Thermal degradation

(Artifact)
Variable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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